molecular formula C10H19NO4 B14111053 Diethyl 2-(isopropylamino)malonate

Diethyl 2-(isopropylamino)malonate

Cat. No.: B14111053
M. Wt: 217.26 g/mol
InChI Key: SELFRUBIMALUCY-UHFFFAOYSA-N
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Description

Diethyl 2-(isopropylamino)malonate is an organic compound that belongs to the class of malonates. Malonates are esters or salts of malonic acid, which is a dicarboxylic acid. This compound is characterized by the presence of an isopropylamino group attached to the malonate structure, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(isopropylamino)malonate can be synthesized through the alkylation of diethyl malonate with isopropylamine. The reaction typically involves the following steps:

    Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide to form the enolate ion.

    Alkylation: The enolate ion is then reacted with isopropylamine under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure consistent product quality.

    Purification: The crude product is purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(isopropylamino)malonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the malonate ester groups.

    Hydrolysis: It can be hydrolyzed to yield the corresponding malonic acid derivative.

    Decarboxylation: Upon heating, it can undergo decarboxylation to form substituted acetic acids.

Common Reagents and Conditions

    Bases: Sodium ethoxide or potassium tert-butoxide for enolate formation.

    Nucleophiles: Isopropylamine for alkylation.

    Acids: Hydrochloric acid for hydrolysis.

Major Products

    Substituted Malonates: Formed through substitution reactions.

    Malonic Acid Derivatives: Obtained through hydrolysis.

    Substituted Acetic Acids: Resulting from decarboxylation.

Scientific Research Applications

Diethyl 2-(isopropylamino)malonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential role in biochemical pathways.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of diethyl 2-(isopropylamino)malonate involves its ability to form enolate ions, which can then participate in various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Diethyl Malonate: A simpler malonate ester without the isopropylamino group.

    Dimethyl Malonate: Another malonate ester with methyl groups instead of ethyl groups.

    Diethyl Isopropylmalonate: Similar structure but with an isopropyl group instead of an isopropylamino group.

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

diethyl 2-(propan-2-ylamino)propanedioate

InChI

InChI=1S/C10H19NO4/c1-5-14-9(12)8(11-7(3)4)10(13)15-6-2/h7-8,11H,5-6H2,1-4H3

InChI Key

SELFRUBIMALUCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC(C)C

Origin of Product

United States

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